molecular formula C17H14F3N3O3S B12180589 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B12180589
M. Wt: 397.4 g/mol
InChI Key: KNDSWTJQKHENRU-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential anticonvulsant and analgesic properties, making it a subject of research for treating neurological disorders such as epilepsy and chronic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide involves multiple steps. One common approach starts with the preparation of the intermediate 2,5-dioxopyrrolidin-1-yl acetamide, which is then reacted with 5-(3-(trifluoromethyl)benzyl)-1,3-thiazole-2-amine under specific conditions to yield the final product . The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to verify the compound’s purity and composition .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide involves modulation of neuronal ion channels and receptors. It has been shown to enhance the uptake of glutamate by acting as a positive allosteric modulator of the EAAT2 transporter. This modulation helps in reducing excitotoxicity, which is a common cause of neuronal damage in epilepsy and other neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide stands out due to its unique combination of a pyrrolidinone ring and a thiazole moiety, which contributes to its potent anticonvulsant and analgesic properties. Its ability to modulate the EAAT2 transporter distinguishes it from other similar compounds that may not have the same mechanism of action .

Properties

Molecular Formula

C17H14F3N3O3S

Molecular Weight

397.4 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)11-3-1-2-10(6-11)7-12-8-21-16(27-12)22-13(24)9-23-14(25)4-5-15(23)26/h1-3,6,8H,4-5,7,9H2,(H,21,22,24)

InChI Key

KNDSWTJQKHENRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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